molecular formula C5H3ClN2O B15133044 5-Chloro-4-methylidenepyridazin-3-one

5-Chloro-4-methylidenepyridazin-3-one

Cat. No.: B15133044
M. Wt: 142.54 g/mol
InChI Key: FSQGHVVZYVAHOW-UHFFFAOYSA-N
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Description

5-Chloro-4-methylidenepyridazin-3-one is a heterocyclic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methylidenepyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific synthetic route can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methylidenepyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical properties.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in the formation of various substituted pyridazinone derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, such as in the treatment of cardiovascular diseases and inflammation.

    Industry: 5-Chloro-4-methylidenepyridazin-3-one can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methylidenepyridazin-3-one involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

5-Chloro-4-methylidenepyridazin-3-one can be compared with other pyridazinone derivatives :

    Similar Compounds: Pyridazinone, 4,5-dihydro-3(2H)-pyridazinone, and 6-aryl-3(2H)-pyridazinone derivatives.

    Uniqueness: The presence of a chlorine atom and a methylidene group in this compound distinguishes it from other pyridazinone derivatives

Properties

Molecular Formula

C5H3ClN2O

Molecular Weight

142.54 g/mol

IUPAC Name

5-chloro-4-methylidenepyridazin-3-one

InChI

InChI=1S/C5H3ClN2O/c1-3-4(6)2-7-8-5(3)9/h2H,1H2

InChI Key

FSQGHVVZYVAHOW-UHFFFAOYSA-N

Canonical SMILES

C=C1C(=CN=NC1=O)Cl

Origin of Product

United States

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